molecular formula C17H18ClNO B11944939 4-Chloro-2',6'-diethylbenzanilide CAS No. 122513-56-8

4-Chloro-2',6'-diethylbenzanilide

Cat. No.: B11944939
CAS No.: 122513-56-8
M. Wt: 287.8 g/mol
InChI Key: OKHWQTNWIVVERA-UHFFFAOYSA-N
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Description

4-Chloro-2’,6’-diethylbenzanilide is an organic compound with the molecular formula C17H18ClNO and a molecular weight of 287.792 g/mol . It is a derivative of benzanilide, characterized by the presence of a chlorine atom at the 4-position and ethyl groups at the 2’ and 6’ positions of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2’,6’-diethylbenzanilide typically involves the reaction of 4-chlorobenzoyl chloride with 2,6-diethylaniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for 4-Chloro-2’,6’-diethylbenzanilide are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2’,6’-diethylbenzanilide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Scientific Research Applications

4-Chloro-2’,6’-diethylbenzanilide has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2’,6’-diethylbenzanilide is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .

Comparison with Similar Compounds

Properties

CAS No.

122513-56-8

Molecular Formula

C17H18ClNO

Molecular Weight

287.8 g/mol

IUPAC Name

4-chloro-N-(2,6-diethylphenyl)benzamide

InChI

InChI=1S/C17H18ClNO/c1-3-12-6-5-7-13(4-2)16(12)19-17(20)14-8-10-15(18)11-9-14/h5-11H,3-4H2,1-2H3,(H,19,20)

InChI Key

OKHWQTNWIVVERA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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